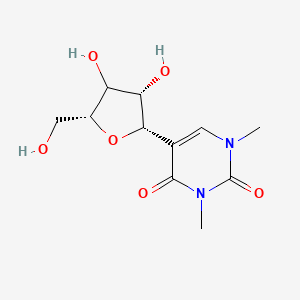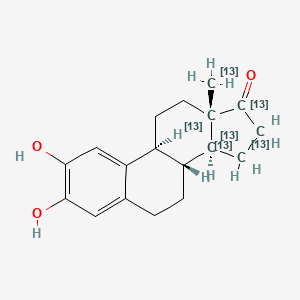
2-Hydroxyestrone-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyestrone-13C6 involves the incorporation of stable heavy isotopes of carbon into the molecular structure of 2-Hydroxyestrone. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope . The exact synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent labeling. The process involves the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the incorporation of the 13C isotope and to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyestrone-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydroxy derivatives .
Applications De Recherche Scientifique
2-Hydroxyestrone-13C6 has a wide range of scientific research applications, including:
Mécanisme D'action
2-Hydroxyestrone-13C6 exerts its effects through specific receptor-mediated pathways. It acts as an antiestrogenic agent by binding to estrogen receptors and inhibiting their activity. This leads to a decrease in the levels of luteinizing hormone and prolactin, which are involved in the regulation of reproductive functions . The compound also exhibits anticarcinogenic properties by interfering with the growth and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
2-Hydroxyestrone-13C6 is unique compared to other similar compounds due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
2-Hydroxyestrone: The non-labeled version of this compound, which also exhibits antiestrogenic and anticarcinogenic properties.
16α-Hydroxyestrone: Another metabolite of estrone, which has tumorigenic features and is used in studies on breast cancer risk.
4-Hydroxyestrone: A hydroxylated estrogen metabolite with estrogenic activity.
These compounds share some biological activities but differ in their specific effects and applications.
Propriétés
Formule moléculaire |
C18H22O3 |
|---|---|
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |
Clé InChI |
SWINWPBPEKHUOD-XUEWEILHSA-N |
SMILES isomérique |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





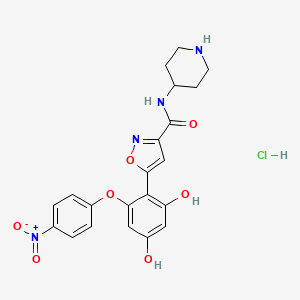
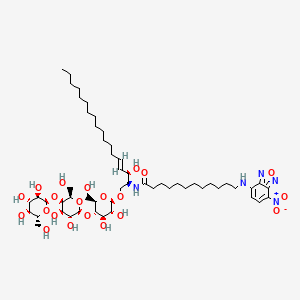
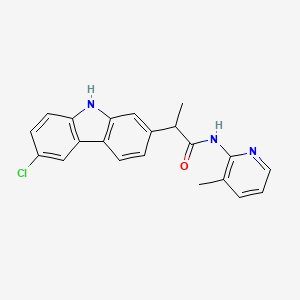
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

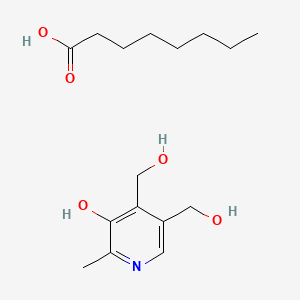
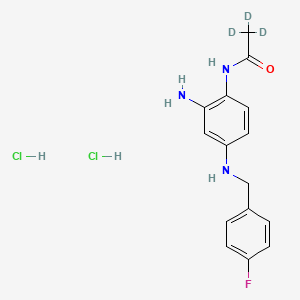
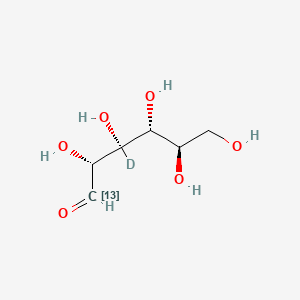
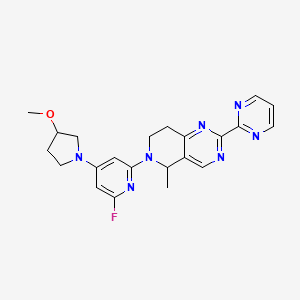
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
